ビス-PEG6-酸

概要

説明

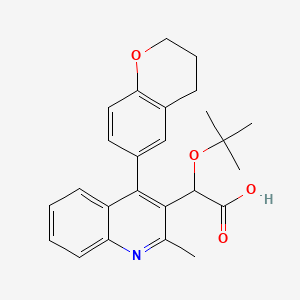

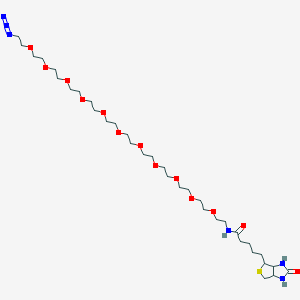

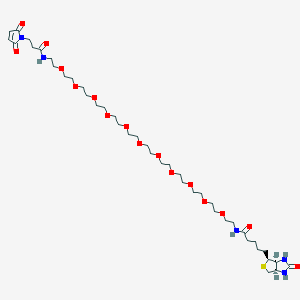

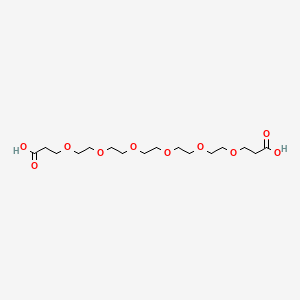

Bis-PEG6-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Synthesis Analysis

The synthesis of Bis-PEG6-acid involves the reaction of the terminal carboxylic acids with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . More detailed synthesis methods and characterization of PEG derivatives are described in a paper on the synthesis and characterization of poly(ethylene glycol) derivatives .Molecular Structure Analysis

Bis-PEG6-acid has a molecular weight of 382.40 and a chemical formula of C16H30O10 . It contains two terminal carboxylic acid groups and a hydrophilic PEG spacer .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property makes it useful in the synthesis of PROTACs .Physical And Chemical Properties Analysis

Bis-PEG6-acid is a solid substance with a molecular weight of 382.40 and a chemical formula of C16H30O10 . It is white to off-white in color .科学的研究の応用

生体結合

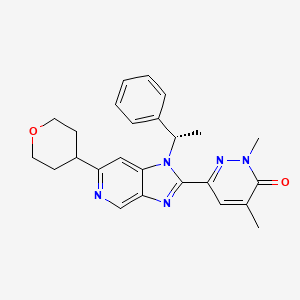

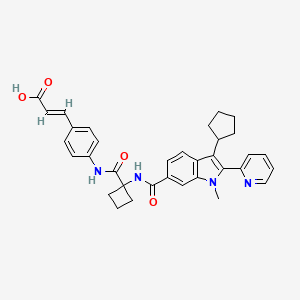

ビス-PEG6-酸は、生体結合に使用できます。生体結合は、2つの分子(通常はタンパク質と標識剤)間に安定な共有結合を形成するための化学戦略です。 ビス-PEG6-酸の末端カルボン酸は、活性化剤(例:EDCまたはDCC)の存在下で、一次アミン基と反応して安定なアミド結合を形成できます {svg_1} {svg_2}.

薬物送達

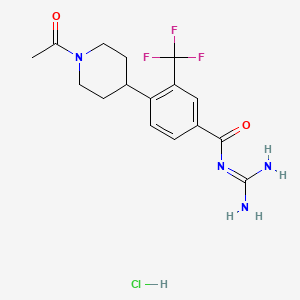

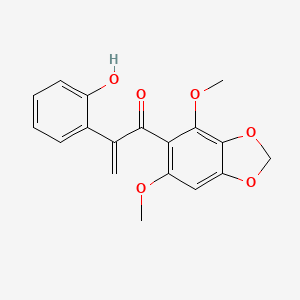

薬物送達システムでは、ビス-PEG6-酸をリンカーとして使用して、薬物をナノ粒子や抗体などの担体に結合させることができます。 親水性PEGスペーサーは、水性媒体での溶解性を高め、薬物の薬物動態と生体内分布を改善することができます {svg_3} {svg_4}.

抗体薬物複合体(ADC)

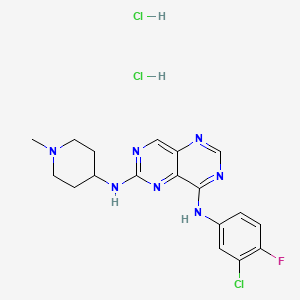

ビス-PEG6-酸は、ADCの開発に使用できます。ADCは、抗体に生物学的に活性な細胞毒性(抗癌)薬物が結合した複雑な分子です。 ビス-PEG6-酸などのリンカーを使用することにより、薬物は標的部位で選択的に放出することができ、有効性を向上させ、全身毒性を軽減することができます {svg_5}.

表面修飾

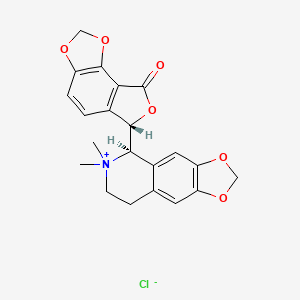

ビス-PEG6-酸は、ナノ粒子や医療機器などの材料の表面修飾に使用できます。 PEG化プロセスは、これらの材料の生体適合性を改善し、免疫原性を低下させることができます {svg_6} {svg_7}.

診断アッセイ

ビス-PEG6-酸は、診断アッセイで使用でき、検出分子(蛍光物質や酵素など)を抗体またはその他の標的分子に結合させるためのリンカーとして機能します。 これにより、アッセイの検出感度と特異性を向上させることができます {svg_8} {svg_9}.

プロテオミクス研究

プロテオミクス研究では、ビス-PEG6-酸を架橋剤として使用して、タンパク質-タンパク質相互作用を研究できます。 PEGリンカーは、柔軟性を提供し、立体障害を軽減することで、より正確な相互作用研究を可能にします {svg_10}.

作用機序

Target of Action

Bis-PEG6-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The Bis-PEG6-acid linker connects the E3 ligase ligand and the target protein ligand in a PROTAC molecule . The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ligase and the target protein simultaneously, bringing them into close proximity. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by Bis-PEG6-acid, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs can modulate the levels of these proteins and thereby influence the biochemical pathways in which they are involved.

Pharmacokinetics

The hydrophilic peg spacer in bis-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific PROTAC in which Bis-PEG6-acid is used.

Result of Action

The result of Bis-PEG6-acid’s action, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the activity of the biochemical pathways in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of Bis-PEG6-acid, as part of a PROTAC, could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the amide bond formed by Bis-PEG6-acid . Additionally, factors such as temperature and the presence of other molecules could influence the efficiency of the ubiquitin-proteasome system . .

将来の方向性

生化学分析

Biochemical Properties

Bis-PEG6-acid plays a significant role in biochemical reactions. It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The ability of Bis-PEG6-acid to form stable amide bonds with primary amine groups makes it an ideal linker for this purpose .

Cellular Effects

The use of Bis-PEG6-acid in the formation of PROTACs has implications for cellular function. PROTACs can target specific proteins within a cell for degradation, influencing cell signaling pathways, gene expression, and cellular metabolism . Excessive PEGylation can lead to a strong inhibition of cellular uptake and less efficient binding with protein targets, reducing the potential of the delivery system .

Molecular Mechanism

At the molecular level, Bis-PEG6-acid exerts its effects through its ability to form stable amide bonds with primary amine groups . This property is utilized in the formation of PROTACs, where Bis-PEG6-acid serves as a linker between the E3 ubiquitin ligase ligand and the ligand for the target protein .

Metabolic Pathways

As a PEG derivative, it is likely involved in reactions with primary amine groups

Transport and Distribution

The transport and distribution of Bis-PEG6-acid within cells and tissues are likely influenced by its hydrophilic properties, which increase its solubility in aqueous media

Subcellular Localization

Its role in the formation of PROTACs suggests that it may be found wherever these compounds exert their effects within the cell

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGEYNLLRKUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

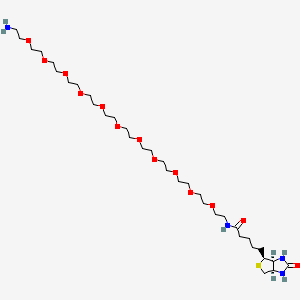

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)